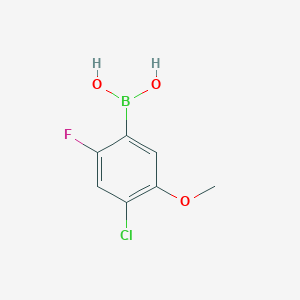

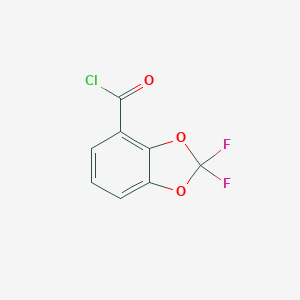

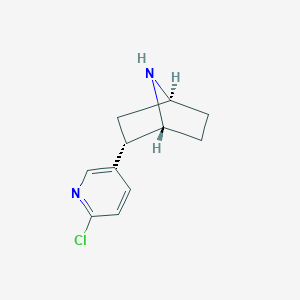

![molecular formula C8H6N2O B114505 Imidazo[1,5-a]pyridine-8-carbaldehyde CAS No. 151509-03-4](/img/structure/B114505.png)

Imidazo[1,5-a]pyridine-8-carbaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazo[1,5-a]pyridine derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties . This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . The recent development in imidazo[1,5-a]pyridine construction involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . Its unique chemical structure contributes to its versatility and wide range of applications .Chemical Reactions Analysis

Imidazo[1,5-a]pyridine construction involves various chemical reactions including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .科学研究应用

Synthesis and Catalysis

Imidazo[1,5-a]pyridine-8-carbaldehyde and its derivatives are pivotal in the synthesis of various compounds. The synthesis of imidazo[1,2-a]pyridines involves "water-mediated" hydroamination and silver-catalyzed aminooxygenation, showcasing the compound's versatility in catalysis and organic synthesis (Mohan et al., 2013). Similarly, the compound is utilized in the synthesis of oxopyrimidines and thiopyrimidines through reactions with different aryl ketones, highlighting its role in producing pharmacologically relevant structures (Ladani et al., 2009).

Photophysical Investigation

Imidazo[1,5-a]pyridine derivatives serve as stable scaffolds for developing emissive compounds in fields such as optoelectronics and sensors. Their photophysical properties make them suitable as cell membrane probes, aiding in monitoring cellular health and biochemical pathways. For instance, a study synthesized five imidazo[1,5-a]pyridine-based fluorophores and investigated their solvatochromic behavior, confirming their potential as membrane probes (Renno et al., 2022).

Chemical Biology and Coordination Chemistry

The compound's stable structure is instrumental in chemical biology and coordination chemistry. It forms part of the structural framework in the development of new types of stable N-heterocyclic carbenes, which are synthesized and characterized for various applications, including coordination chemistry (Alcarazo et al., 2005). Furthermore, its derivatives are being explored for synthesizing novel therapeutic agents due to their wide range of applications in medicinal chemistry (Deep et al., 2016).

Crystallography and Material Science

The compound is also significant in crystallography and material science. For example, the synthesis, crystallographic, and spectral characterization of a cadmium chloride complex containing a novel imidazo[1,5-a]pyridine derivative have been documented, showcasing the compound's importance in material science and structural chemistry (Hakimi et al., 2012).

未来方向

Imidazo[1,5-a]pyridine derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging . These areas are likely to continue to be a focus of future research.

属性

IUPAC Name |

imidazo[1,5-a]pyridine-8-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-5-7-2-1-3-10-6-9-4-8(7)10/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDRDWLSMBNJQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NC=C2C(=C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440257 |

Source

|

| Record name | Imidazo[1,5-a]pyridine-8-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,5-a]pyridine-8-carbaldehyde | |

CAS RN |

151509-03-4 |

Source

|

| Record name | Imidazo[1,5-a]pyridine-8-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151509-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo[1,5-a]pyridine-8-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

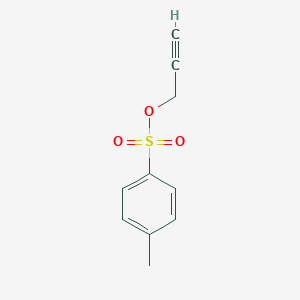

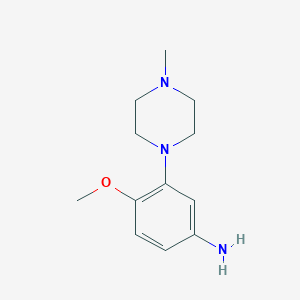

![Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)-](/img/structure/B114436.png)

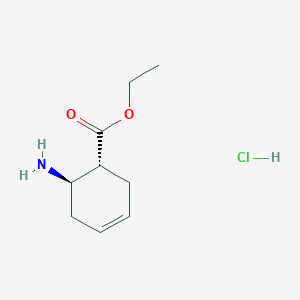

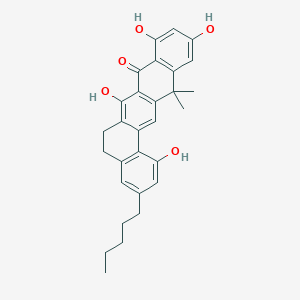

![4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane)](/img/structure/B114443.png)

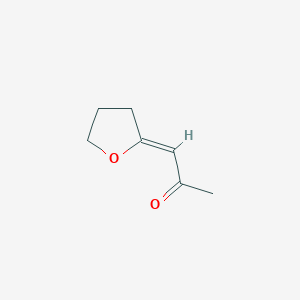

![[4-(Thiophene-2-carbonyl)-phenyl]-thiophen-2-YL-methanone](/img/structure/B114445.png)